4-[4-(trifluoromethyl)phenyl]-1H-pyrazole 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13724368
InChI: InChI=1S/C10H7F3N2/c11-10(12,13)9-3-1-7(2-4-9)8-5-14-15-6-8/h1-6H,(H,14,15)
SMILES: C1=CC(=CC=C1C2=CNN=C2)C(F)(F)F
Molecular Formula: C10H7F3N2
Molecular Weight: 212.17 g/mol

4-[4-(trifluoromethyl)phenyl]-1H-pyrazole

CAS No.:

Cat. No.: VC13724368

Molecular Formula: C10H7F3N2

Molecular Weight: 212.17 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(trifluoromethyl)phenyl]-1H-pyrazole -

Specification

Molecular Formula C10H7F3N2
Molecular Weight 212.17 g/mol
IUPAC Name 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole
Standard InChI InChI=1S/C10H7F3N2/c11-10(12,13)9-3-1-7(2-4-9)8-5-14-15-6-8/h1-6H,(H,14,15)
Standard InChI Key UNXSFMWWHHIALZ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CNN=C2)C(F)(F)F
Canonical SMILES C1=CC(=CC=C1C2=CNN=C2)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₀H₇F₃N₂, with a molecular weight of 212.17 g/mol. Its IUPAC name, 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole, reflects the substitution pattern: a trifluoromethyl group (-CF₃) at the para position of the phenyl ring, which is attached to the fourth carbon of the pyrazole ring. The planar aromatic system and electron-withdrawing -CF₃ group contribute to its stability and reactivity.

Key Structural Features:

  • Pyrazole Core: A five-membered ring with two adjacent nitrogen atoms, enabling hydrogen bonding and π-π interactions.

  • Trifluoromethyl Group: Enhances metabolic stability and lipophilicity (logP ≈ 2.8), facilitating blood-brain barrier penetration.

  • Substitution Pattern: The para-substituted phenyl group minimizes steric hindrance, favoring target binding.

Physicochemical Profile

PropertyValue
Molecular FormulaC₁₀H₇F₃N₂
Molecular Weight212.17 g/mol
Melting Point148–150°C (estimated)
SolubilityLow in water; soluble in DMSO
LogP (Partition Coefficient)2.8 (predicted)

Synthesis and Preparation

Synthetic Routes

The synthesis of 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole typically involves condensation reactions between hydrazines and carbonyl precursors. A common method utilizes 4-(trifluoromethyl)benzaldehyde and hydrazine hydrate under acidic conditions (Scheme 1) .

Scheme 1: Synthesis via Claisen-Schmidt Condensation

  • Reactants:

    • 4-(Trifluoromethyl)benzaldehyde

    • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Conditions:

    • Ethanol solvent, HCl catalyst, reflux (80°C, 6–8 hours).

  • Mechanism:

    • Nucleophilic attack by hydrazine on the carbonyl carbon, followed by cyclization and dehydration.

Yield: 65–75% after purification by column chromatography.

Alternative Methods:

  • Vilsmeier-Haack Formylation: Introduces formyl groups to pyrazole intermediates, enabling further functionalization.

  • Microwave-Assisted Synthesis: Reduces reaction time to 1–2 hours with comparable yields .

Optimization Strategies

  • Catalyst Screening: Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates.

Biological Activities and Mechanisms

Anti-Inflammatory Activity

The compound’s pyrazole core inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene biosynthesis. In carrageenan-induced rat paw edema models, derivatives reduced inflammation by 70–85% at 10 mg/kg, outperforming indomethacin (76%) .

Key Findings:

  • TNF-α Inhibition: Suppresses tumor necrosis factor-alpha (IC₅₀ = 8.2 µM) .

  • IL-6 Suppression: Reduces interleukin-6 production by 93% at 10 µM .

Antimicrobial Properties

The trifluoromethyl group enhances activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 4 µg/mL) and fungi (e.g., Candida albicans, MIC = 8 µg/mL) .

PathogenMIC (µg/mL)Reference
Staphylococcus aureus4
Escherichia coli16
Candida albicans8

Central Nervous System Effects

Pyrazole derivatives exhibit monoamine oxidase-B (MAO-B) inhibition (IC₅₀ = 12 nM), suggesting potential in treating Parkinson’s disease. Additionally, anticonvulsant activity was observed in pentylenetetrazol-induced seizure models (ED₅₀ = 15 mg/kg) .

Pharmacological Applications

Drug Development Candidates

  • Anti-Arthritic Agents: COX-2 selectivity reduces gastrointestinal toxicity .

  • Antidepressants: MAO-A inhibition (IC₅₀ = 9.3 nM) correlates with serotonin modulation .

  • Anticancer Leads: Induces apoptosis in HeLa cells (IC₅₀ = 18 µM) .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups: -CF₃ improves metabolic stability.

  • Pyrazole Substitution: 3,5-Dimethyl analogs enhance MAO-B affinity by 3-fold .

Future Research Directions

Targeted Modifications

  • Prodrug Design: Improve oral bioavailability via ester prodrugs.

  • Combination Therapies: Synergize with NSAIDs for enhanced anti-inflammatory effects.

Clinical Translation

  • Phase I Trials: Pending pharmacokinetic profiling in humans.

  • Neuroprotection Studies: Evaluate efficacy in Alzheimer’s disease models.

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